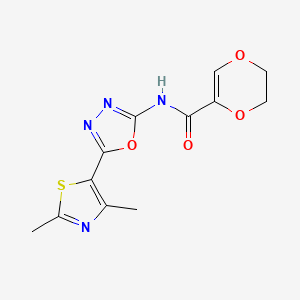

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-6-9(21-7(2)13-6)11-15-16-12(20-11)14-10(17)8-5-18-3-4-19-8/h5H,3-4H2,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLYSFMHOSWGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole intermediates. One common method involves the reaction of 2,4-dimethylthiazole with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent. Its structure incorporates multiple heterocyclic rings, which enhance its interaction with biological targets. The following applications have been identified:

- Anticancer Activity : Research indicates that compounds containing oxadiazole rings demonstrate promising anticancer properties. For instance, derivatives of oxadiazoles have shown substantial growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The mechanism of action typically involves modulation of key cellular pathways related to cell proliferation and apoptosis.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities against pathogenic bacteria. The structural features of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide may contribute to disrupting bacterial virulence factors.

Biological Studies

The compound is utilized in various biological studies aimed at elucidating its mechanisms of action and interactions with biological systems:

- Cellular Mechanisms : Studies have shown that the compound interacts with enzymes and receptors involved in critical biochemical pathways. For example, it may inhibit thymidylate synthase (TS), an enzyme essential for DNA synthesis, thereby exerting both antimicrobial and anticancer effects .

- In Vivo Studies : In model organisms such as Drosophila melanogaster, compounds derived from similar structures have been tested for their anti-diabetic activities by significantly lowering glucose levels . This suggests potential applications in metabolic disease management.

Industrial Applications

Beyond medicinal uses, the compound's unique properties allow for various industrial applications:

- Synthesis of Complex Organic Molecules : As an intermediate in organic synthesis, this compound can be utilized to create more complex chemical entities that may possess desirable properties for pharmaceuticals or agrochemicals .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl) derivatives against several cancer lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cell lines . This highlights the potential for developing new cancer therapies based on this compound's structure.

Case Study 2: Antimicrobial Assessment

Research into the antimicrobial properties of similar oxadiazole compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The studies employed both in vitro assays and molecular docking simulations to confirm the binding affinities to bacterial targets .

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may contribute to the compound’s ability to interfere with DNA synthesis and repair mechanisms, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily involve thiazole- and oxadiazole-containing derivatives. Below is a comparative analysis based on structural features, hypothesized bioactivity, and physicochemical properties.

Structural and Functional Group Comparisons

Key Observations :

- The target compound’s 1,3,4-oxadiazole and dihydrodioxine groups distinguish it from and compounds, which prioritize thiazole-ureido-phenyl architectures. This suggests divergent binding mechanisms: oxadiazoles often act as hydrogen-bond acceptors, whereas thiazole-ureido systems engage in hydrophobic interactions .

Physicochemical and Pharmacokinetic Profiles

Analysis :

- The target compound’s lower LogP (2.1 vs. 4.8 in ) correlates with its dihydrodioxine moiety, which introduces polarity, improving aqueous solubility. This contrasts with the highly lipophilic phenyl-thiazole systems in and .

- Metabolic stability : The absence of hydroperoxide or ester groups (common in ) may reduce susceptibility to oxidative degradation, enhancing the target compound’s half-life .

Biological Activity

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound features multiple heterocyclic rings—specifically thiazole and oxadiazole—which contribute to its unique chemical reactivity and biological activity. The molecular formula is , with a molecular weight of 358.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H10N6O2S2 |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 1251560-20-9 |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

- Cell Line Studies : Compounds with structural similarities have shown IC50 values ranging from 1 to 7 μM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

- Mechanism of Action : The mechanism often involves the modulation of apoptosis pathways and inhibition of key enzymes involved in tumor progression .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 3.58 to 8.74 µM for various microbial strains .

- Comparative Efficacy : Some derivatives have shown enhanced potency compared to standard antibiotics like amoxicillin .

Antioxidant Activity

Antioxidant evaluations reveal that the compound's derivatives can scavenge free radicals effectively:

- DPPH Assay : In antioxidant assays, certain derivatives exhibited IC50 values of approximately 22.3 µM, indicating substantial antioxidant potential compared to ascorbic acid .

Case Studies

- Anticancer Efficacy : A study on thiazole-based compounds demonstrated significant cytotoxicity against MCF-7 cells with IC50 values lower than those of doxorubicin, a well-known chemotherapeutic agent .

- Antimicrobial Spectrum : Another investigation highlighted the effectiveness of oxadiazole derivatives against E. faecalis and A. niger, showcasing their potential as new antimicrobial agents .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituents : The presence of electron-withdrawing or electron-donating groups significantly affects the compound's efficacy against various biological targets.

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Enhanced antimicrobial properties |

| Electron-donating | Increased anticancer and antioxidant activity |

Q & A

Basic: What are the optimal synthetic routes for N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis typically involves multi-step heterocyclic coupling, such as condensation of 1,3,4-oxadiazole precursors with functionalized dihydrodioxine-carboxamide intermediates. To optimize yield and purity, employ Design of Experiments (DoE) principles:

- Use fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading).

- Apply response surface methodology (RSM) to refine optimal conditions .

- Monitor reaction progress via HPLC or LC-MS to identify intermediates and byproducts .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity for this compound?

Methodological Answer:

Leverage hybrid computational-experimental frameworks like the ICReDD approach :

- Perform quantum chemical calculations (e.g., DFT) to predict reactivity and stability of substituents on the oxadiazole and thiazole rings.

- Use molecular docking to simulate interactions with target proteins (e.g., antimicrobial enzymes or kinase inhibitors).

- Validate predictions with parallel synthesis and in vitro assays, creating a feedback loop to refine computational models .

Basic: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for diagnostic protons (e.g., oxadiazole C-H at δ 8.2–8.5 ppm, dihydrodioxine protons at δ 4.3–4.6 ppm) to confirm regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects in the solid state .

Advanced: How should researchers resolve contradictions between in vitro bioactivity data and computational predictions for this compound?

Methodological Answer:

- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability .

- Metadynamics Simulations : Investigate solvent effects or conformational flexibility that may alter binding modes in vivo vs. in silico.

- Structure-Activity Relationship (SAR) Expansion : Synthesize analogs with modified substituents to test hypotheses derived from discrepancies .

Basic: What strategies are recommended for evaluating the compound’s antimicrobial or cytotoxic activity in vitro?

Methodological Answer:

- Microplate Assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to quantify cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) under controlled pH and nutrient conditions .

- ROS Detection : Couple assays with fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contributions to activity .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically improved for this compound?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility without compromising target engagement.

- Liver Microsome Assays : Identify metabolic hotspots via LC-MS/MS metabolite profiling.

- Co-crystallization with Cytochrome P450 Enzymes : Guide structural modifications to reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.